Ethyl 2-(1-butylimidazol-2-yl)-2-oxoacetate

Lipophilicity Drug-likeness Membrane Permeability

Researchers optimizing imidazole leads for cell-based assays face limited permeability from low-LogP analogs. Ethyl 2-(1-butylimidazol-2-yl)-2-oxoacetate (CAS 1313739-07-9) solves this: • LogP ~1.6 vs. ~0.17 (N-Me analog) - enables passive membrane diffusion • ~40% lower cost/g for multi-gram scale-up • Reduced basicity (pKa ~2.44) permits cross-coupling without N-H interference • Essential for N-alkyl SAR benchmarking in lead optimization

Molecular Formula C11H16N2O3
Molecular Weight 224.26
CAS No. 1313739-07-9
Cat. No. B595255
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(1-butylimidazol-2-yl)-2-oxoacetate
CAS1313739-07-9
SynonymsEthyl 2-(1-butyliMidazol-2-yl)-2-oxoacetate
Molecular FormulaC11H16N2O3
Molecular Weight224.26
Structural Identifiers
SMILESCCCCN1C=CN=C1C(=O)C(=O)OCC
InChIInChI=1S/C11H16N2O3/c1-3-5-7-13-8-6-12-10(13)9(14)11(15)16-4-2/h6,8H,3-5,7H2,1-2H3
InChIKeyAJDXFSYWTLRZQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-(1-butylimidazol-2-yl)-2-oxoacetate Overview


Ethyl 2-(1-butylimidazol-2-yl)-2-oxoacetate (CAS 1313739-07-9) is a heterocyclic α-ketoester building block featuring a 1-butyl substituted imidazole ring and an ethyl oxoacetate moiety. It is primarily utilized as a versatile intermediate in organic synthesis and medicinal chemistry . The compound is characterized by a molecular formula of C11H16N2O3, a molecular weight of 224.26 g/mol, and is commercially available with purities typically ranging from 95% to 98% .

Ethyl 2-(1-butylimidazol-2-yl)-2-oxoacetate: Substitution Limitations


Substituting ethyl 2-(1-butylimidazol-2-yl)-2-oxoacetate with a different N-alkyl imidazole α-ketoester, such as the N-methyl analog, is not a straightforward 'drop-in' replacement. The length of the N-alkyl chain exerts a significant influence on the compound's physicochemical properties, including lipophilicity, boiling point, and basicity [1]. Furthermore, literature on related butylimidazole systems demonstrates that the butyl group can critically impact molecular recognition and binding affinity at biological targets compared to other alkyl substituents or substitution patterns [2]. Consequently, empirical differences in these quantifiable parameters can directly affect synthetic yields, purification processes, and the bioactivity of downstream products, making the specific butyl analog a necessary, rather than optional, choice for certain research workflows.

Ethyl 2-(1-butylimidazol-2-yl)-2-oxoacetate: Key Differentiators


Lipophilicity Advantage Over N-Methyl Analog

Ethyl 2-(1-butylimidazol-2-yl)-2-oxoacetate exhibits a significantly higher predicted partition coefficient (LogP) compared to its N-methyl analog, ethyl 2-(1-methylimidazol-2-yl)-2-oxoacetate. The increased lipophilicity, driven by the butyl substituent, can enhance passive diffusion across biological membranes and alter compound retention time in reversed-phase chromatography [1].

Lipophilicity Drug-likeness Membrane Permeability

Reduced Basicity Relative to Imidazole

The presence of the electron-withdrawing oxoacetate group directly on the imidazole ring significantly alters the basicity of the imidazole nitrogen. The predicted acid dissociation constant (pKa) of the conjugate acid for ethyl 2-(1-butylimidazol-2-yl)-2-oxoacetate is markedly lower than that of the parent imidazole, affecting its protonation state and nucleophilicity under common reaction conditions [1].

Basicity Reactivity Salt Formation

Cost Advantage Over N-Methyl Analog

A direct price comparison reveals that ethyl 2-(1-butylimidazol-2-yl)-2-oxoacetate is more cost-effective on a per-gram basis than its N-methyl counterpart when sourced for research purposes. This difference allows for more economical scaling of reactions or the acquisition of larger screening quantities within a given budget [1].

Procurement Cost Analysis Laboratory Economics

Butyl Substituent Geometry in Target Binding

Research on structurally related butylimidazole derivatives demonstrates that the presence and specific orientation of an N-butyl group are critical for high-affinity binding to biological targets. A study on bis-substituted butylimidazole analogs as Angiotensin II AT1 receptor blockers showed that the n-butyl group's orientation was of 'primary importance' for activity, with a 2-butyl analog exhibiting an ~8.3-fold lower binding affinity compared to a 4-butyl analog [1]. This class-level evidence suggests that the butyl substituent in ethyl 2-(1-butylimidazol-2-yl)-2-oxoacetate is a key pharmacophoric element, not merely a solubilizing tag.

Medicinal Chemistry Structure-Activity Relationship (SAR) Receptor Binding

Ethyl 2-(1-butylimidazol-2-yl)-2-oxoacetate: Application Scenarios


Lipophilic Library Synthesis for Cell-Based Screening

Ethyl 2-(1-butylimidazol-2-yl)-2-oxoacetate is the preferred building block over its N-methyl analog when the synthetic goal is to produce a library of compounds with enhanced predicted membrane permeability. As demonstrated by the quantitative LogP comparison (Target: ~1.6 vs. Comparator: ~0.17) [1], the butyl-substituted scaffold imparts significantly higher lipophilicity. This property is advantageous for designing small molecules intended for cell-based assays, where passive diffusion across the lipid bilayer is a prerequisite for intracellular target engagement.

Cost-Efficient Scale-Up and HTE

For laboratories planning to synthesize derivatives on a multi-gram scale or for use in high-throughput experimentation (HTE) campaigns, ethyl 2-(1-butylimidazol-2-yl)-2-oxoacetate offers a clear procurement advantage. Its significantly lower cost per gram (~$229/g) compared to the N-methyl analog (~$380/g) [2] translates to substantial budget savings when acquiring larger quantities. This economic benefit makes it a more sustainable choice for reaction optimization studies and for generating the quantities of intermediates required for in vivo pharmacological profiling.

Imidazole N-1 SAR Studies

In lead optimization programs exploring structure-activity relationships (SAR) of imidazole-containing chemotypes, ethyl 2-(1-butylimidazol-2-yl)-2-oxoacetate serves as a critical tool compound. The established importance of the N-butyl group orientation for high-affinity receptor binding in related systems [3] validates its inclusion in SAR studies. Researchers investigating the impact of N-alkyl chain length and sterics on target binding, selectivity, or pharmacokinetic properties will find this compound essential for benchmarking and building a comprehensive SAR data set.

Weak Base Compatible Synthesis

The significantly reduced basicity of the imidazole nitrogen in ethyl 2-(1-butylimidazol-2-yl)-2-oxoacetate (predicted pKa 2.44) compared to standard imidazole (pKa ~7.0) makes it a valuable substrate for developing new synthetic methods. It is particularly well-suited for reactions that are incompatible with strongly basic or nucleophilic nitrogen atoms. Chemists can exploit this property to explore novel transformations, such as mild N-functionalizations or metal-catalyzed cross-couplings, without the risk of undesired side reactions originating from the imidazole core.

Technical Documentation Hub

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